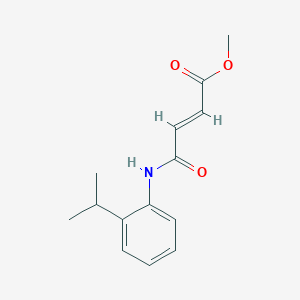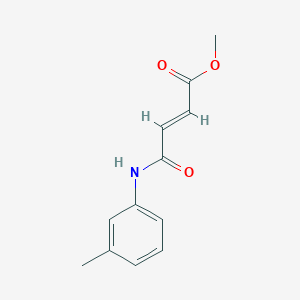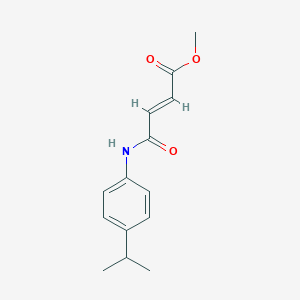![molecular formula C20H20ClN3O3 B281964 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281964.png)
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been widely used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has also been used to study the effect of EGFR inhibition on other signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been used to investigate the role of EGFR in non-cancerous cells, such as neurons and epithelial cells.
Mécanisme D'action
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid works by binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and survival. This mechanism of action is similar to other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. However, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has also been shown to have off-target effects on other kinases, such as c-Src and c-Abl, which may limit its specificity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid is its high potency and selectivity for EGFR, making it a valuable tool for studying EGFR signaling. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, a limitation of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid is its poor solubility in water, which may require the use of organic solvents or other solubilization methods. In addition, 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid and EGFR signaling. One direction is the development of more potent and selective EGFR inhibitors, which may have greater efficacy and fewer off-target effects. Another direction is the investigation of EGFR signaling in different cell types and disease contexts, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance its effectiveness as a cancer therapy.
Méthodes De Synthèse
The synthesis of 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid involves the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-chloro-3-nitrobenzoylpiperazine. This compound is then reduced to 4-chloro-3-aminobenzoylpiperazine, which is reacted with 4-(3-chloroanilino)-4-oxobut-2-enoic acid to form 4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid. The overall yield of this synthesis method is 10-15%.
Propriétés
Formule moléculaire |
C20H20ClN3O3 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(Z)-4-[4-[4-(3-chlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-2-1-3-18(14-15)24-12-10-23(11-13-24)17-6-4-16(5-7-17)22-19(25)8-9-20(26)27/h1-9,14H,10-13H2,(H,22,25)(H,26,27)/b9-8- |
Clé InChI |
IWXITTRIZWWEQP-HJWRWDBZSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC(=CC=C3)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



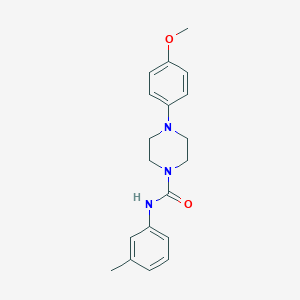
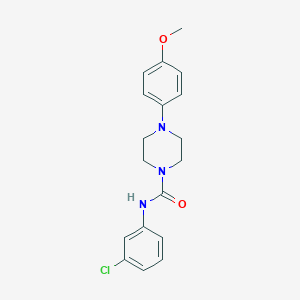
![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
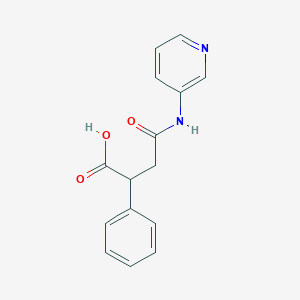
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
